N-Boc-4-(methylsulfonyl)benzylamine
Overview
Description
N-Boc-4-(methylsulfonyl)benzylamine, also known as tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate, is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol. This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-4-(methylsulfonyl)benzylamine can be synthesized through a multi-step process. One common method involves the protection of 4-(methylsulfonyl)benzylamine with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-(methylsulfonyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or DCM.
Deprotection Reactions: Trifluoroacetic acid (TFA) in DCM is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: The major products are substituted benzylamines with various functional groups.
Deprotection Reactions: The major product is 4-(methylsulfonyl)benzylamine.
Scientific Research Applications
N-Boc-4-(methylsulfonyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drug candidates and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-4-(methylsulfonyl)benzylamine depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the context of its use.
Comparison with Similar Compounds
N-Boc-4-(methylthio)benzylamine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
N-Boc-4-(methoxy)benzylamine: Similar structure but with a methoxy group instead of a methylsulfonyl group.
N-Boc-4-(methylamino)benzylamine: Similar structure but with a methylamino group instead of a methylsulfonyl group.
Uniqueness: N-Boc-4-(methylsulfonyl)benzylamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This functional group can participate in specific chemical reactions, making the compound valuable for certain synthetic applications.
Biological Activity
N-Boc-4-(methylsulfonyl)benzylamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, experimental findings, and case studies that illustrate its pharmacological potential.
Chemical Structure and Properties
This compound has the following chemical formula: CHNOS. The compound features a N-Boc (tert-butoxycarbonyl) protecting group, which is commonly used to enhance the stability and solubility of amines in biological assays. The methylsulfonyl group is known to influence the compound's interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
The biological activity of this compound has been linked to its interactions with various receptors and enzymes. Notably, it has been studied for its effects on the vanilloid receptor 1 (VR1) , which is involved in pain perception. Research indicates that modifications to the compound can significantly alter its agonistic or antagonistic properties towards VR1:
- Agonistic Activity : Certain analogues exhibit potent agonistic activity, enhancing calcium ion influx in neuronal cells.
- Antagonistic Activity : Other derivatives have been shown to act as antagonists, inhibiting capsaicin-induced calcium uptake with a Ki value indicating high potency compared to known antagonists like capsazepine .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship for this compound reveals that modifications to both the A-region and C-region of the molecule can lead to significant changes in biological activity. For instance:
Compound Variant | Activity Type | Ki Value (nM) | Reference |
---|---|---|---|
This compound | Agonist | 67 | |
Capsazepine | Antagonist | 520 | |
4-Methylsulfonamido derivative | Partial Agonist | - |
This table summarizes key findings from structure-activity studies that highlight how subtle changes can impact efficacy.
Case Study 1: Pain Modulation
In a study investigating pain modulation, this compound was tested on rat models for its analgesic properties. The results indicated that specific doses significantly reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management .
Case Study 2: Cancer Cell Sensitization
Another study explored the compound's ability to sensitize multiple myeloma cells to chemotherapeutic agents. The findings demonstrated that when combined with bortezomib, this compound enhanced the cytotoxic effects on cancer cells, indicating its potential role in cancer therapy .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest it exhibits low toxicity levels in vitro, making it a candidate for further development in clinical settings. However, comprehensive toxicity studies are necessary to fully understand its safety margin before clinical application .
Properties
IUPAC Name |
tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNGNDEJDAWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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